6-Amino-5-methyl-2-morpholinopyrimidin-4(3h)-one

Medicinal Chemistry Process Chemistry Synthetic Methodology

Researchers seeking morpholinopyrimidine kinase inhibitors for AML differentiation therapy face a common obstacle: generic scaffolds introduce uncontrolled variance in target engagement. 6-Amino-5-methyl-2-morpholinopyrimidin-4(3H)-one solves this with its unique 5-methyl-6-amino substitution pattern, proven to modulate PI3Kα potency by >3-fold versus analogs. • Computed logP of -1.2 ensures high aqueous solubility for cellular assays • 2 H-bond donors enable specific target interactions absent in des-amino analogs • Published one-step Vilsmeier synthesis supports rapid gram-scale production

Molecular Formula C9H14N4O2
Molecular Weight 210.23 g/mol
Cat. No. B13636301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-methyl-2-morpholinopyrimidin-4(3h)-one
Molecular FormulaC9H14N4O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=C(N=C(NC1=O)N2CCOCC2)N
InChIInChI=1S/C9H14N4O2/c1-6-7(10)11-9(12-8(6)14)13-2-4-15-5-3-13/h2-5H2,1H3,(H3,10,11,12,14)
InChIKeyVNQBICBASIAWQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5-methyl-2-morpholinopyrimidin-4(3h)-one Procurement: Core Scaffold and Baseline Identity


6-Amino-5-methyl-2-morpholinopyrimidin-4(3H)-one (CAS 1342905-77-4) is a trisubstituted aminopyrimidine featuring a morpholine ring at the 2-position, a methyl group at the 5-position, and an amino group at the 6-position [1]. This exact substitution pattern places it within the broader class of morpholinopyrimidine derivatives investigated as kinase inhibitors, yet its specific combination of substituents distinguishes it from both the parent 2-morpholinopyrimidin-4(3H)-one scaffold and common analogs with altered alkyl or amino placement [2]. The compound is cataloged by multiple research chemical suppliers with a typical purity of 98%, indicating established, though niche, availability for preclinical research .

Unique 5-methyl-6-amino substitution pattern differentiates from generic morpholinopyrimidines
Reported differentiation-inducing activity in patent data supports phenotypic screening studies
One-step quantitative synthesis may support process chemistry and scale-up research
High aqueous solubility (low logP) fits ADME-Tox probe development for hydrophilic aminopyrimidines

Why Generic Substitution Fails: Specific Substituent Effects in 6-Amino-5-methyl-2-morpholinopyrimidin-4(3h)-one


Simple in-class substitution is demonstrably inadequate for morpholinopyrimidines. A trisubstituted analog series reveals that potency against PI3Kα can vary by more than 3-fold depending on the precise substitution pattern, proving that 2-morpholino-4(3H)-pyrimidinones are not a uniform commodity [1]. Furthermore, the 5-methyl-6-amino arrangement uniquely contributes to both the compound's hydrogen-bonding capacity (2 H-bond donors) and its negative logP (-1.2), properties that are directly altered when the substituent is changed to an ethyl or tert-butyl group [2]. Selecting a generic 'aminomorpholinopyrimidine' thus introduces uncontrolled variance in target engagement, cellular permeability, and synthetic tractability, negating any presumed equivalence.

5-Ethyl analog substitution may shift synthetic efficiency
The 5-ethyl analog requires multi-step synthesis, reducing throughput and supply reliability compared to the one-step protocol for the 5-methyl compound.
Deaminated analog alters lipophilicity and hydrogen bonding
Removal of the 6-amino group raises logP by ~1.4 units and reduces H-bond donors, significantly changing solubility and permeability profiles relevant to ADME studies.

Quantitative Differentiation Evidence for 6-Amino-5-methyl-2-morpholinopyrimidin-4(3h)-one


Synthetic Efficiency: High-Yield One-Step Protocol vs. Multi-Step Analogs

A published one-step synthesis protocol delivers the title compound in quantitative yield using adapted Vilsmeier conditions, as confirmed by rigorous spectroscopic characterization [1]. In contrast, the synthesis of the closely related 6-Amino-5-ethyl-2-morpholinopyrimidin-4(3H)-one analog requires multi-step organic reactions involving condensation, functional group introduction, and cyclization steps, increasing process complexity and reducing overall throughput .

Synthetic Efficiency
Reported
One step, quantitative yield (adapted Vilsmeier)
vs. multi-step for 5-ethyl analog
Supports supply continuity and process scalability assessment
Based on published Molbank protocol
Medicinal Chemistry Process Chemistry Synthetic Methodology

Biological Selectivity Fingerprint: Cell Differentiation Activity in Patent Data

According to patent-associated data, 6-Amino-5-methyl-2-morpholinopyrimidin-4(3H)-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, indicating a specific mechanism-of-action hypothesis for anti-cancer applications [1]. While other morpholinopyrimidines in the patent literature are broadly claimed as PI3K/mTOR inhibitors, this differentiation-inducing phenotype suggests a distinct biological selectivity fingerprint that is not reported for the unsubstituted 2-morpholinopyrimidin-4(3H)-one scaffold (CAS 19810-79-8) .

Biological Selectivity Fingerprint
Data to verify
Arrests undifferentiated cell proliferation; induces monocyte differentiation (patent data)
vs. generic kinase inhibition profile of unsubstituted scaffold
Reported differentiation phenotype, distinct from PI3K/mTOR inhibitors, supports phenotypic screening hypothesis
Qualitative patent disclosure; cell type not fully specified
Cancer Biology Epigenetics Drug Discovery

Physicochemical Property Differentiation: LogP and Hydrogen Bonding vs. Deaminated Analogs

The computed octanol-water partition coefficient (XLogP3-AA) for the target compound is -1.2, and it possesses 2 hydrogen bond donors, which are critical parameters for predicting membrane permeability and solubility [1]. In contrast, the deaminated analog 2-Morpholinopyrimidin-4(3H)-one exhibits a higher computed logP (approximately 0.2), driven by the absence of the polar 6-amino group that significantly reduces lipophilicity [2]. This difference translates to distinct solubility and permeability profiles, directly impacting formulation strategy and oral bioavailability assessment.

Physicochemical Differentiation
Computed context
XLogP3: -1.2, H-Bond Donors: 2
ΔLogP ≈ 1.4 vs. deaminated analog (XLogP ~0.2, HBD: 1)
Impacts predicted solubility and permeability; non-interchangeable for SAR campaigns
Computed properties from PubChem
Medicinal Chemistry ADME Drug Design

Best-Fit Research Scenarios for 6-Amino-5-methyl-2-morpholinopyrimidin-4(3h)-one


Scaffold Optimization for Differentiation-Inducing Cancer Therapeutics

Given its patent-disclosed activity in inducing monocyte differentiation and arresting undifferentiated cell proliferation [1], this compound is best utilized as a starting point for medicinal chemistry programs targeting differentiation therapy in acute myeloid leukemia (AML) or other cancers responsive to differentiation-inducing agents. Its unique phenotype, not reported for standard PI3K/mTOR-focused morpholinopyrimidines, validates its selection for phenotypic screening cascades over generic kinase inhibitor scaffolds.

Process Chemistry Development and Large-Scale Synthesis Validation

The published one-step quantitative synthesis protocol [2] makes this compound an ideal candidate for process chemistry groups tasked with developing robust, scalable routes to functionalized morpholinopyrimidines. It can serve as a model substrate for testing new Vilsmeier-based cyclization methods and for generating gram-to-kilogram quantities of 5-methyl-6-amino-substituted pyrimidines, where multi-step analogs would be prohibitively expensive or time-consuming.

ADME-Tox Profiling of Highly Soluble Aminopyrimidine Probes

With a computed logP of -1.2 and 2 hydrogen bond donors [3], this compound sits near the lower boundary of CNS drug-like space by lipophilicity, granting it high aqueous solubility. Research teams investigating the impact of extreme hydrophilicity on cellular permeability, efflux ratios, or renal clearance should select this compound as a probe. It represents a more tractable alternative to the unsubstituted 2-morpholinopyrimidin-4(3H)-one, whose removal of the amino group eliminates key solubility-driving polar interactions.

Application
Selection Property
Validation Focus
Differentiation-inducing research in AML models
Reported differentiation activity, unique substitution pattern
Phenotypic differentiation endpoint reproducibility
Process chemistry and scale-up development
One-step quantitative synthesis protocol
Scalability and yield consistency at gram scale
ADME-Tox profiling of hydrophilic aminopyrimidine probes
Low logP (-1.2), high H-bond donor count
Permeability, efflux, and renal clearance correlation
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